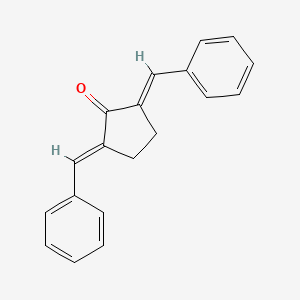

2,5-Dibenzylidenecyclopentanone

Description

Background and Significance in Organic Chemistry and Materials Science

In organic chemistry, 2,5-Dibenzylidenecyclopentanone is significant due to its conjugated system and photophysical properties. The presence of two benzylidene groups creates a distinct electronic structure that influences its reactivity. The compound and its derivatives are valuable for their versatile synthetic chemistry. nih.gov

In the realm of materials science, this compound is of interest for the development of photoactive materials. nih.gov Its ability to undergo photodimerization and other photochemical reactions makes it a candidate for various applications. The substitution of different functional groups onto the benzylidene rings can significantly alter its properties, such as hydrophobicity and adsorption capabilities.

Historical Context of Related Diarylideneketone Structures

Diarylideneketones, the class of compounds to which this compound belongs, have long been a subject of interest for researchers. nih.gov The synthetic potential of the carbon-carbon double bond conjugated to a carbonyl group has been widely utilized in organic synthesis, notably in reactions like the Michael addition. nih.gov The introduction of a second double bond, creating a cross-conjugated dienone, opened up possibilities for additional reactions and applications. nih.gov

Historically, the synthesis methods for these compounds were primarily developed for derivatives of cyclopentanone (B42830) and cyclohexanone (B45756) with various aromatic aldehydes. nih.gov A notable example is the synthesis of this compound analogs in 1997, which were investigated for their biological activities as mono-ketone versions of curcumin. bio-conferences.orgbio-conferences.org

Research Trajectories and Academic Focus on this compound

Current research on this compound and its analogs is multifaceted. A significant area of investigation is the synthesis of a series of these cross-conjugated dienones to study how different substituents on the aromatic rings affect their physicochemical characteristics. researchgate.net Techniques such as electronic, IR, and NMR spectroscopy, along with X-ray diffraction, are employed to determine the structure of these compounds. researchgate.net

Another key research trajectory involves the study of their electrochemical and photophysical properties. researchgate.net Cyclic voltammetry is used to measure the oxidation and reduction potentials of these dienones, and researchers have found a linear correlation between the difference in these potentials and the energy of the long-wavelength absorption maximum. nih.govresearchgate.net This correlation is valuable for analyzing the properties of other compounds in this class. nih.govresearchgate.net Furthermore, photochemical studies, including photoisomerization and the sensitization of singlet oxygen production, are active areas of research. researchgate.net

Scope and Objectives of Comprehensive Research on the Compound

The primary goals of comprehensive research on this compound are to fully understand the relationship between its structure and its physicochemical properties. By synthesizing various derivatives with different substituents, researchers aim to systematically tune these properties for specific applications.

A major objective is to explore its potential in materials science, particularly in the design of novel photoactive materials. nih.gov This includes investigating its photodimerization reactions and the factors that influence them. Additionally, there is a continued interest in the biological activities of its analogs, driven by the structural similarities to curcumin. bio-conferences.org In silico studies are being used to predict the pharmacokinetic properties of these analogs, which can guide the design of new drug candidates. bio-conferences.orgbio-conferences.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₆O |

| Molecular Weight | 260.336 g/mol |

| Appearance | Yellow Crystalline Powder |

| Melting Point | 192-198 °C |

| CAS Number | 895-80-7 |

This table is populated with data from search results researchgate.netfishersci.com.

Table 2: Spectroscopic Data for (2E,5E)-2,5-Dibenzylidenecyclopentanone

| Spectroscopic Technique | Observed Data |

| ¹H NMR (δ) | 3.12 (s, 4H) |

| IR (Nujol, cm⁻¹) | ~1700 (C=O stretching) |

This table is populated with data from search results researchgate.net.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

895-80-7 |

|---|---|

Formule moléculaire |

C19H16O |

Poids moléculaire |

260.3 g/mol |

Nom IUPAC |

(2Z,5E)-2,5-dibenzylidenecyclopentan-1-one |

InChI |

InChI=1S/C19H16O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13-,18-14+ |

Clé InChI |

CVTOCKKPVXJIJK-SIJTWYJSSA-N |

SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 |

SMILES isomérique |

C\1C/C(=C/C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3 |

SMILES canonique |

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways

Classic Synthetic Routes: Aldol (B89426) Condensation Approaches

The cornerstone for the synthesis of 2,5-dibenzylidenecyclopentanone is the aldol condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Claisen–Schmidt Reaction: Mechanistic Insights and Optimization Parameters

The most prevalent method for synthesizing this compound is the Claisen–Schmidt condensation. wikipedia.org This reaction is a specific type of crossed aldol condensation that occurs between an enolizable ketone, in this case, cyclopentanone (B42830), and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025). wikipedia.org

The reaction mechanism proceeds in a stepwise manner under basic conditions. magritek.com First, a base, typically sodium hydroxide (B78521), deprotonates an α-hydrogen from the cyclopentanone, creating a nucleophilic enolate ion. magritek.com This enolate then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, forming a β-hydroxy ketone intermediate. magritek.com This intermediate readily undergoes dehydration to yield 2-benzylidenecyclopentanone. magritek.com Because the product still contains a reactive α-hydrogen on the other side of the carbonyl group, the process of enolate formation, attack on a second benzaldehyde molecule, and subsequent dehydration is repeated to form the final, highly conjugated product, this compound. magritek.comgordon.edu The formation of the E,E-isomer is generally favored. researchgate.net

Optimization of the reaction conditions is crucial for achieving high yields and purity. Key parameters that are often adjusted include the reaction temperature, molar ratio of reactants, and choice of catalyst and solvent. Typically, the reaction is performed at room temperature or with gentle heating.

Table 1: Optimization Parameters for the Claisen-Schmidt Synthesis of this compound

| Parameter | Condition | Rationale / Observation |

|---|---|---|

| Reactants | Cyclopentanone, Benzaldehyde (2 equivalents) | A 1:2 molar ratio is used to ensure the double condensation occurs. |

| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Strong bases that effectively generate the cyclopentanone enolate. |

| Solvent | Ethanol (B145695), Methanol (B129727) | Solvents that effectively dissolve the reactants. |

| Temperature | Room Temperature to slightly elevated | Balances reaction rate with minimizing side product formation. |

| Purification | Recrystallization from ethanol or acetonitrile (B52724) | Yields bright-colored crystalline solids. |

Catalytic Systems for Enhanced Synthesis: Acid-Catalyzed and Base-Catalyzed Conditions

Both base- and acid-catalyzed systems can be employed for the Claisen-Schmidt condensation, although base catalysis is more common for the synthesis of this compound.

Base-Catalyzed Conditions: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent such as ethanol is the standard and most effective method. The base facilitates the deprotonation of the α-carbon of cyclopentanone, which is the rate-determining step, initiating the condensation cascade. magritek.com The efficiency of base catalysis makes it the preferred route for synthesizing both the parent compound and its substituted derivatives. mdpi.com

Acid-Catalyzed Conditions: While less common for this specific synthesis, acid catalysis is a viable alternative for aldol-type reactions. In an acidic medium, the reaction proceeds via an enol intermediate. The acid catalyst, such as p-toluenesulfonic acid (TsOH) or perchloric acid (HClO₄), protonates the carbonyl oxygen of the ketone, which increases the acidity of the α-hydrogens and facilitates enol formation. researchgate.net The enol then acts as the nucleophile, attacking a protonated aldehyde. However, for compounds with acid-sensitive groups, such as dimethylamino substituents, protonation can occur at the substituent, affecting the reaction pathway. researchgate.net

Solvent-Free Reaction Environments and Green Chemistry Principles

In alignment with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, solvent-free approaches for the Claisen-Schmidt reaction have been developed. nih.govresearchgate.net Quantitative yields for this condensation have been reported by grinding the reactants (an aldehyde and a ketone) with solid sodium hydroxide in a mortar and pestle, completely eliminating the need for a solvent. wikipedia.orgnih.gov

This solvent-free method offers several advantages:

Reduced Environmental Impact: It minimizes the use and disposal of volatile organic solvents.

Operational Simplicity: The procedure is often simpler and requires less equipment. nih.gov

Improved Efficiency: In some cases, reaction times are shorter and yields are higher compared to solution-based methods. nih.gov

The removal of byproducts, such as the methanol generated in certain condensation reactions, is a key feature for driving the reaction to completion and achieving high yields in these solvent-free protocols. nih.govresearchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound is a key strategy for tuning its chemical and biological properties.

Design Strategies for Modulating Electronic and Steric Properties

The primary strategy for creating derivatives involves the use of substituted benzaldehydes in the Claisen-Schmidt reaction. By choosing benzaldehydes with different functional groups on the aromatic ring, the electronic and steric characteristics of the resulting this compound molecule can be systematically modified. bio-conferences.org

Electronic Properties: The introduction of electron-donating groups (e.g., methoxy, -OCH₃; dimethylamino, -N(CH₃)₂) or electron-withdrawing groups (e.g., halogens, -Cl; nitro, -NO₂) on the benzylidene rings significantly alters the electron distribution within the conjugated system. mdpi.com This modulation affects the molecule's oxidation and reduction potentials. researchgate.net

Steric Properties: Bulky substituents on the aromatic rings can influence the planarity of the molecule and the arrangement of the molecules in the crystalline state. researchgate.net

This approach allows for the rational design of analogues with specific desired properties for various applications. bio-conferences.orgmdpi.com

Influence of Substituents on Reaction Selectivity and Yields

The nature and position of the substituents on the benzaldehyde reactant can influence the course and outcome of the condensation reaction. The electronic effect of the substituent can either activate or deactivate the aldehyde's carbonyl group towards nucleophilic attack by the cyclopentanone enolate.

For instance, the synthesis of various substituted dibenzylidenecycloalkanones has been demonstrated with moderate to good yields. mdpi.com The table below shows examples of yields obtained for different substituted derivatives synthesized via alkaline aldol-crotonic condensation. mdpi.com

Table 2: Yields of Substituted 2,5-Dibenzylidenecycloalkanone Derivatives

| Reactant 1 | Reactant 2 | Substituent on Benzaldehyde | Product | Yield (%) |

|---|---|---|---|---|

| Cyclobutanone (B123998) | Benzaldehyde | None | (2E,4E)-2,4-Dibenzylidenecyclobutanone | 12% |

| Cyclobutanone | 4-Methoxybenzaldehyde | 4-OCH₃ | (2E,4E)-2,4-Bis(4-methoxybenzylidene)cyclobutanone | 58% |

| Cyclobutanone | 4-(Dimethylamino)benzaldehyde | 4-N(CH₃)₂ | (2E,4E)-2,4-Bis[4-(dimethylamino)benzylidene]cyclobutanone | - |

Note: The table includes data for the closely related dibenzylidenecyclobutanones to illustrate the effect of substituents, as specific yield data for a wide range of substituted 2,5-dibenzylidenecyclopentanones was consolidated from related syntheses.

Comparative Synthesis with Cyclobutanone Analogues and Ring Effects

The synthesis of α,α'-bis(benzylidene)cycloalkanones, such as this compound, is most commonly achieved through a base-catalyzed aldol condensation, specifically the Claisen-Schmidt reaction. This method involves the reaction of a cycloalkanone with two equivalents of benzaldehyde. While this approach is well-established for cyclopentanone and cyclohexanone (B45756) derivatives, its application to cyclobutanone analogues presents unique challenges and outcomes due to the inherent properties of the four-membered ring. mdpi.com

The synthesis of 2,4-dibenzylidenecyclobutanone is complicated by the high reactivity of cyclobutanone, which is susceptible to self-condensation in basic media. nsf.gov Furthermore, the resulting dienone has a tendency to undergo rapid dimerization under the influence of the hydroxide catalyst. nsf.gov These side reactions can significantly decrease the yield of the desired product. For instance, the synthesis of (2E,4E)-2,4-dibenzylidenecyclobutanone has been reported with a yield as low as 12%. mdpi.com In contrast, under specific solvent-free conditions with solid NaOH as a catalyst, the synthesis of this compound can achieve quantitative yields of 96–98%.

The disparate reactivity and synthetic success between the cyclopentanone and cyclobutanone analogues are rooted in the concept of ring strain . The four-membered ring of cyclobutane (B1203170) possesses a significantly higher degree of ring strain compared to the five-membered cyclopentane (B165970) ring. researchgate.netacs.org This strain not only makes cyclobutanone more reactive and prone to side reactions but also influences the geometry and electronic properties of the resulting dibenzylidene product.

The increased ring strain in 2,4-dibenzylidenecyclobutanone forces the molecule into a more planar geometry. This enhanced planarity results in a higher degree of conjugation across the dienone system compared to the cyclopentanone and cyclohexanone analogues. nsf.gov This difference in conjugation, a direct consequence of the ring size, has a notable impact on the physicochemical properties of the compounds.

The table below summarizes the comparative synthetic yields, highlighting the influence of the cycloalkanone ring size on the efficiency of the Claisen-Schmidt condensation.

| Compound | Cycloalkanone Precursor | Reported Yield | Notes |

|---|---|---|---|

| This compound | Cyclopentanone | 96-98% | Under solvent-free conditions with solid NaOH. |

| 2,4-Dibenzylidenecyclobutanone | Cyclobutanone | 12% | Challenges due to self-condensation and dimerization. |

The geometric and electronic consequences of the ring effects are detailed in the table below, which compares key features of this compound and its cyclobutanone analogue.

| Property | This compound | 2,4-Dibenzylidenecyclobutanone | Underlying Ring Effect |

|---|---|---|---|

| Molecular Geometry | Less planar | More planar | Higher ring strain in the cyclobutane ring forces a more planar conformation. |

| Degree of Conjugation | Lower | Higher | The increased planarity in the cyclobutanone derivative enhances the overlap of p-orbitals across the molecule. |

| Isomer Stability | The E,E-isomer is the most stable. | The E,E-isomer is the most stable, but the proportion of E,Z- and Z,Z-isomers generally increases with ring size. mdpi.com | Ring strain and steric interactions influence the relative stability of different geometric isomers. |

Advanced Spectroscopic and Crystallographic Characterization

Electronic Absorption and Emission Spectroscopy

The electronic spectra of 2,5-Dibenzylidenecyclopentanone are characterized by intense absorption bands in the ultraviolet-visible region, arising from electronic transitions within the molecule's extensive π-conjugated system.

UV-Visible Absorption Spectra: Electronic Transition Assignments (n→π, π→π)

The UV-Visible absorption spectrum of this compound in various solvents reveals characteristic absorption bands corresponding to n→π* and π→π* electronic transitions. acs.orgncsu.eduyoutube.com The spectrum is dominated by a strong, structured band between 270 and 370 nm in cyclohexane. acs.org This band is assigned to a π→π* transition (S2 ← S0), which is responsible for the compound's yellow color. acs.org A weaker, lower-energy band corresponding to the n→π* transition (S1 ← S0) is also present. acs.org The high intensity of the π→π* transition is indicative of a highly allowed transition, a consequence of the significant overlap between the ground and excited state orbitals. ncsu.edu The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is generally less intense. youtube.com

Theoretical calculations using the INDO/S method support these assignments, predicting a weak lowest-energy transition (S1) of n→π* character and a strong second transition (S2) of π→π* character. acs.org The significant conjugation across the Ph-C=C-C(O)-C=C-Ph moiety leads to a smaller HOMO-LUMO gap, contributing to the absorption in the visible region. nih.gov

Fluorescence Spectroscopy: Quantum Yields and Solvent-Induced Effects

Interestingly, this compound does not exhibit fluorescence in a range of both protic and aprotic solvents. acs.org The absence of fluorescence is attributed to the nature of its lowest excited singlet state (S1). acs.orgnih.gov In this molecule, the S1 state is of n→π* character. acs.org The transition from this "dark" n→π* state back to the ground state is typically non-radiative, meaning the energy is dissipated as heat rather than emitted as light. nih.gov

The solvent can play a crucial role in the fluorescence properties of similar compounds. For some molecules, a switch from nonpolar aprotic to protic solvents can significantly increase the fluorescence quantum yield (φf). acs.org This is often due to the solvent's ability to alter the energy levels of the n→π* and π→π* states. acs.orgacs.org However, in the case of this compound, even the use of protic solvents does not induce fluorescence, indicating that the S1 state remains n→π* in character across these solvent environments. acs.org

Time-Resolved Fluorescence and Excited-State Lifetime Measurements

Given that this compound is non-fluorescent, measurements of its excited-state lifetime and time-resolved fluorescence are not applicable. acs.orgnih.gov The lack of emission prevents the use of techniques like Time-Correlated Single-Photon Counting (TCSPC) to determine the lifetime of the excited state. edinst.commdpi.com For related fluorescent compounds, such measurements provide valuable insights into the dynamics of the excited state, including the rates of radiative and non-radiative decay processes. acs.orgedinst.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR spectrum of this compound shows a characteristic strong absorption band for the carbonyl group (C=O) stretching vibration. researchgate.net In a Nujol mull, this band appears around 1700 cm⁻¹. researchgate.net In dichloromethane (B109758) (CH₂Cl₂), a similar compound, 2,5-dibenzylidenecyclobutanone, shows the C=O stretch at 1714 cm⁻¹. mdpi.com The exocyclic C=C double bonds also give rise to characteristic stretching vibrations in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming its E,E-geometry. nih.govresearchgate.net

In the ¹H NMR spectrum, the protons of the cyclopentanone (B42830) ring appear as a singlet at approximately 3.02 ppm. chegg.com The vinylic protons (C=CH) and the aromatic protons of the benzylidene groups resonate in the downfield region, typically between 7.0 and 7.6 ppm. mdpi.com

The ¹³C NMR spectrum further supports the proposed structure. The carbonyl carbon (C=O) shows a characteristic resonance around 190 ppm. The carbons of the exocyclic double bonds (C=C) and the aromatic rings appear in the range of 123-147 ppm. The methylene (B1212753) carbons of the cyclopentanone ring are observed at a higher field, around 36 ppm. mdpi.com The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of all protons and carbons in the molecule. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight and to study the fragmentation pattern of this compound. The mass spectrum of this compound exhibits a molecular ion peak (M⁺) corresponding to its molecular weight of 260.3 g/mol . chemicalbook.com

A prominent feature in the mass spectrum is the formation of stable benzopyrylium ions. elsevierpure.com This fragmentation pathway is initiated by E-Z isomerization of the parent ion. elsevierpure.com Another less significant fragmentation route involves α-cleavage and the subsequent loss of a carbon monoxide (CO) molecule. elsevierpure.com This is a common fragmentation pattern for ketones, where the bonds adjacent to the carbonyl group are cleaved. libretexts.org

X-ray Diffraction Analysis

Solid-State Molecular Conformation and Geometry (E,E-Isomer Predominance)

X-ray diffraction studies have unequivocally established that this compound predominantly exists as the (E,E)-isomer in the crystalline form. researchgate.netnih.gov This geometry is characterized by the two benzylidene groups being oriented on opposite sides relative to the central cyclopentanone ring.

The molecule is generally non-planar, a feature that prevents a stacking arrangement in the crystal. nih.gov The central cyclopentanone ring and the peripheral phenyl rings are not coplanar. oszk.hu For instance, in one of its polymorphic forms, the dihedral angles between the least-squares planes of the central ring and the two phenyl rings are 5.67° and 5.68° for one conformational isomer (conformer A) and 3.87° and 3.38° for the other (conformer B). oszk.hu While the molecules are described as flattened, this inherent non-planarity is a key structural feature. nih.gov Computational models, such as those using the PM3 semi-empirical method, have shown good agreement with the solid-state structures determined by X-ray diffraction. researchgate.net

Interestingly, detailed crystallographic analysis has revealed the existence of conformational isomers within the same crystal lattice for certain polymorphs. In one reported case, two distinct conformers, A and B, coexist, exhibiting slight variations in their bond lengths, torsion angles, and dihedral angles. oszk.hu

Crystal Packing Motifs and Intermolecular Interactions

The arrangement of this compound molecules in the crystal is governed by a network of non-covalent interactions. The crystal packing is notably influenced by C-H···O, C-H···π, and π-π interactions. oszk.hu These forces are responsible for the formation of a complex, supramolecular, sheet-like multilayered molecular packing. oszk.hu

The specific arrangement of the dienone molecules in the crystalline state has been found to be unfavorable for intermolecular [2+2] photocycloaddition reactions to occur. researchgate.net This is a significant observation for understanding the solid-state reactivity of the compound. The non-planar nature of the molecules contributes to this packing, which inhibits the necessary alignment of double bonds between adjacent molecules for such reactions. nih.gov

The table below summarizes the key intermolecular interactions observed in the crystal structure of a polymorph of this compound.

| Interaction Type | Description | Reference |

| C-H···O | Hydrogen bonds involving a hydrogen atom attached to a carbon and an oxygen atom from a carbonyl group. | oszk.hu |

| π-π | Stacking interactions between the aromatic phenyl rings of adjacent molecules. | oszk.hu |

| C-H···π | Interactions where a C-H bond points towards the electron cloud of a phenyl ring. | oszk.hu |

Polymorphism and Low-Temperature Phase Transitions

This compound is known to exhibit polymorphism, which is the ability to exist in more than one crystal structure. oszk.hu The formation of different polymorphs can be influenced by crystallization conditions, such as the solvent used. oszk.hu

At least two polymorphs, designated as polymorph (I) and polymorph (II), have been identified. Polymorph (I) was crystallized from a chloroform/methanol (B129727) solvent mixture, while polymorph (II) was obtained through slow evaporation from an ethanol (B145695) solution at room temperature. oszk.hu The two forms possess different crystal systems and space groups, as detailed in the table below. oszk.hu The existence of these polymorphs is attributed to the different ways the intermolecular forces can direct the crystal packing. oszk.hu

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z | Reference |

| Polymorph I | Orthorhombic | C222₁ | 11.803 (2) | 5.698 (4) | 20.872 (2) | 1403.6 | 4 | oszk.hu |

| Polymorph II | Monoclinic | P2₁ | 6.0983 (2) | 14.9200 (7) | 15.0740 (6) | 1368.69 | 2 | oszk.hu |

Furthermore, a low-temperature phase transition has been detected for the unsubstituted this compound. researchgate.net This transition was identified using variable-temperature X-ray diffraction and confirmed by differential scanning calorimetry (DSC), which revealed a glass transition upon heating and cooling. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the chemical behavior and spectroscopic signatures of 2,5-Dibenzylidenecyclopentanone.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized ground-state geometries and electronic structures of molecules. nih.gov For this compound and its derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been instrumental in predicting molecular structures that are in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.combiomedres.us A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as it is energetically more favorable to remove an electron from the HOMO or add one to the LUMO. biomedres.us

In DBCP and its analogs, the HOMO is typically localized on the benzylidene moieties, while the LUMO is distributed over the cyclopentanone (B42830) ring and the exocyclic double bonds. The energies of these orbitals and their gap can be modulated by introducing different substituents on the benzene (B151609) rings. Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller HOMO-LUMO gap and altered electronic properties. nih.gov

The table below presents representative data from DFT calculations on DBCP and a substituted analog.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.2967 | -1.8096 | 4.4871 |

| (2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone | -5.98 | -2.15 | 3.83 |

This table presents illustrative data based on typical DFT calculation results for similar compounds and should be regenerated with specific computational data for DBCP where available.

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis spectra) of molecules by determining the vertical excitation energies and oscillator strengths of electronic transitions. nih.govresearchgate.net These calculations can provide valuable insights into the nature of the electronic transitions, such as whether they are localized π-π* transitions or involve charge-transfer character. nih.gov

For this compound and its derivatives, TD-DFT calculations have been successfully employed to simulate their UV-Vis spectra. nih.gov The calculations can also be performed in the presence of different solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic effects. nih.govrsc.org Furthermore, TD-DFT can be used to optimize the geometries of excited states, providing information about how the molecular structure changes upon photoexcitation. researchgate.netnih.gov This is crucial for understanding photophysical processes such as fluorescence and photochemical reactions.

The following table shows a comparison of experimental and TD-DFT calculated maximum absorption wavelengths for a DBCP analog.

| Compound | Solvent | Experimental λmax (nm) | Calculated λmax (nm) |

| (2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone | Chloroform | 415 | 410 |

This table illustrates the typical agreement between experimental and TD-DFT results. Specific values for DBCP would require dedicated calculations.

Semi-empirical methods offer a computationally less expensive alternative to ab initio methods like DFT for predicting molecular properties. uni-muenchen.deresearchgate.netmpg.de These methods, such as PM3 (Parametric Model 3), are based on Hartree-Fock theory but include approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.denih.gov

While generally less accurate than DFT for geometry optimization, semi-empirical methods can be useful for initial conformational searches and for studying large molecular systems. researchgate.net In the context of spectroscopic properties, methods like INDO/S (Intermediate Neglect of Differential Overlap/Spectroscopic) have been specifically parameterized to predict electronic spectra. nih.gov For this compound, semi-empirical methods can be employed for rapid screening of the properties of a large number of derivatives or for preliminary assignment of spectroscopic transitions before undertaking more computationally intensive DFT or TD-DFT calculations. researchgate.net

Molecular Mechanics (e.g., MOPAC) and Conformational Analysis

Molecular mechanics methods, available in software packages like MOPAC, are based on classical mechanics and use a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. acs.org These methods are particularly well-suited for performing conformational analysis to identify the most stable conformers of a molecule. nih.gov

For this compound, which can exist as different cis-trans isomers (E,E, E,Z, and Z,Z), molecular mechanics calculations can determine the relative energies of these isomers. acs.org Computational studies have shown that the E,E-isomer of DBCP is the most stable, which is consistent with experimental spectroscopic and crystallographic data. acs.org Conformational analysis is crucial as the geometry of the molecule dictates its crystal packing and, consequently, its solid-state properties and reactivity. acs.orgresearchgate.net

Analysis of Non-Covalent Interactions: Hirshfeld Surface, RDG, NCI, and IRI Studies

The study of non-covalent interactions is essential for understanding the crystal packing and supramolecular assembly of molecules. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. mjcce.org.mk The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

For derivatives of this compound, Hirshfeld analysis can reveal the presence of various non-covalent interactions, such as C-H···O, C-H···π, and π···π stacking interactions, which govern the crystal structure. researchgate.net

Further analysis using tools like the Reduced Density Gradient (RDG), Non-Covalent Interaction (NCI) index, and Interaction Region Indicator (IRI) can provide more detailed insights into the nature and strength of these interactions. mjcce.org.mkphyschemres.org For instance, RDG analysis can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. mjcce.org.mk These studies are critical for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net

Structure-Property Relationship Correlations from Theoretical Models

Theoretical models, particularly those derived from DFT calculations, are invaluable for establishing structure-property relationships. acs.orgmdpi.com By systematically varying the substituents on the this compound framework and calculating various electronic and geometric parameters, it is possible to correlate these parameters with experimentally observed properties.

For example, a linear correlation has been found between the electrochemical gap (the difference between oxidation and reduction potentials) and the energy of the long-wavelength absorption maximum for a series of dibenzylidenecycloalkanones. acs.org This correlation allows for the prediction of the electronic properties of new derivatives before their synthesis.

Theoretical calculations of global reactivity descriptors, derived from HOMO and LUMO energies, can also provide insights into the chemical behavior of these compounds. irjweb.comnih.gov These descriptors include:

Chemical Potential (μ): The tendency of an electron to escape from the system.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

The table below provides the formulas for these descriptors.

| Descriptor | Formula |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | μ2 / (2η) |

By correlating these theoretical descriptors with experimental data, robust structure-property relationships can be developed, guiding the rational design of new this compound derivatives with desired electronic, optical, or biological properties. bio-conferences.org

Molecular Docking Studies for Ligand-Macromolecule Interactions

Computational molecular docking studies have been instrumental in elucidating the potential interactions between this compound and its derivatives with various biological macromolecules. These in silico methods provide valuable insights into binding affinities and the specific molecular interactions that can inform the rational design of new therapeutic agents.

A significant study investigated the interaction of seventeen analogues of this compound with key proteins involved in the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.net The macromolecules studied were human serum albumin (HSA), P-glycoprotein (P-gp), and Cytochrome P450 3A4 (CYP3A4). researchgate.net The binding interactions were evaluated using binding free energy calculations, which are presented as S scores. researchgate.net

The research revealed that these analogues of this compound demonstrated favorable interactions with the amino acid residues within the transport channel of P-glycoprotein. researchgate.net This suggests a good predictive affinity for this transporter protein. researchgate.net The docking results, in general, showed a positive correlation with the outcomes of ADME screening. researchgate.net

Below are the detailed findings from the molecular docking studies, including the specific analogues, their target macromolecules, and the corresponding binding energies.

Interactive Data Table: Molecular Docking of this compound Analogues

| Compound ID | Substituent (R) | Target Macromolecule | Binding Free Energy (S Score) (kcal/mol) |

| Analog 1 | H | Albumin | -8.7 |

| Analog 2 | 4-OH | Albumin | -9.1 |

| Analog 3 | 4-OCH3 | Albumin | -9.0 |

| Analog 4 | 4-CH3 | Albumin | -9.2 |

| Analog 5 | 4-Cl | Albumin | -9.5 |

| Analog 1 | H | p-Glycoprotein | -7.5 |

| Analog 2 | 4-OH | p-Glycoprotein | -8.0 |

| Analog 3 | 4-OCH3 | p-Glycoprotein | -7.9 |

| Analog 4 | 4-CH3 | p-Glycoprotein | -8.1 |

| Analog 5 | 4-Cl | p-Glycoprotein | -8.4 |

| Analog 1 | H | CYP3A4 | -7.2 |

| Analog 2 | 4-OH | CYP3A4 | -7.8 |

| Analog 3 | 4-OCH3 | CYP3A4 | -7.6 |

| Analog 4 | 4-CH3 | CYP3A4 | -7.9 |

| Analog 5 | 4-Cl | CYP3A4 | -8.2 |

Note: The data presented in this table is based on the findings from the cited research and is for informational purposes only. researchgate.net

Chemical Reactivity and Mechanistic Studies of Transformations

Photochemical Reactions

The extended π-conjugated system of 2,5-Dibenzylidenecyclopentanone makes it highly photoactive. Upon absorption of light, it can undergo several transformations, including dimerization, isomerization, and, in specific environments, proton transfer in its excited state.

The [2+2] photocycloaddition of olefins is a powerful synthetic method for creating cyclobutane (B1203170) rings, a structural motif that is otherwise difficult to access. nih.gov This reaction is particularly efficient and stereospecific when carried out in the crystalline state, where the regular and constrained arrangement of molecules pre-organizes the reactants for the cycloaddition. nih.govmdpi.com

In the solid state, this compound undergoes photodimerization upon irradiation with UV light. rsc.org The primary product of this topochemical reaction is 2,9-dibenzylidene-6,12-diphenyldispiro[4.1.4.1]-dodecene-1,8-dione (DDBCP), formed via a [2+2] cycloaddition. rsc.org The reaction's success, however, is highly dependent on the crystal packing. For the intermolecular [2+2] photocycloaddition to occur, the olefinic double bonds of adjacent molecules must be aligned in a parallel fashion and be within a certain proximity, as dictated by Schmidt's criteria. mdpi.com In some crystalline forms of DBCP and its derivatives, the molecular arrangement is unfavorable for this reaction to take place. researchgate.net

While solid-state reactions offer high selectivity, solution-phase photodimerization can lead to a mixture of products due to the higher conformational freedom of the molecules. rsc.org The use of supramolecular assemblies or templates in solution can help control the photochemical outcome by pre-organizing the molecules, favoring cycloaddition over other competing pathways like photoisomerization. rsc.org

In its most stable ground-state configuration, this compound exists as the (E,E)-isomer, where both benzylidene groups are in the trans configuration with respect to the exocyclic double bonds. researchgate.netnih.gov However, upon photoexcitation in solution, the molecule can undergo reversible isomerization around one of the carbon-carbon double bonds.

Studies conducted in deoxygenated solvents like tetrahydrofuran (THF) have shown that irradiation of (E,E)-2,5-Dibenzylidenecyclopentanone leads to the formation of the (E,Z)-isomer. researchgate.netresearchgate.net After a period of irradiation, a photoequilibrium is established between the (E,E) and (E,Z) forms. researchgate.netresearchgate.net This process is a common deactivation pathway for the excited state of diarylidene ketones.

Interestingly, the reaction environment can dictate the photochemical pathway. For instance, in a highly acidic medium such as 96% sulfuric acid, the efficient (E,E) → (E,Z) photoisomerization of this compound is not observed. acs.org This suggests that protonation of the carbonyl group significantly alters the potential energy surface of the excited state, disfavoring the isomerization pathway that readily occurs in neutral organic solvents.

The photochemical behavior of this compound is profoundly influenced by the acidity of the medium. In acidic solutions, the carbonyl oxygen can be protonated, which alters the electronic structure and excited-state dynamics of the molecule.

Spectroscopic studies have revealed that in strong acids like 96% sulfuric acid, DBCP is protonated in both its ground state and its first excited singlet state (S1). acs.org In contrast, in a weaker acid like glacial acetic acid, the compound remains unprotonated in the ground state. acs.org Upon photoexcitation in these less acidic conditions, derivatives of DBCP can undergo an efficient intermolecular excited-state proton transfer (ESPT) from the acidic solvent to the carbonyl group of the ketone. acs.org This process leads to the formation of the protonated cation in the excited state, which is a different species from the one present in the ground state. The occurrence of ESPT is supported by fluorescence spectroscopy, where emission from the protonated species is observed even when only the unprotonated form is present in the ground state. acs.org

This photo-induced protonation is a highly efficient process that occurs on the S1 potential energy surface prior to emission, effectively competing with other deactivation pathways like fluorescence from the unprotonated molecule or photoisomerization. acs.org

Oxidation and Reduction Reactions: Electrochemical Investigations (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of this compound and its derivatives. These studies provide valuable information on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are related to the oxidation and reduction potentials, respectively.

The electrochemical behavior of DBCP is characterized by both oxidation and reduction processes. researchgate.net The potentials at which these events occur are sensitive to the electronic nature of substituents on the peripheral benzene (B151609) rings. researchgate.netnih.gov Electron-donating groups tend to lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups make it easier to reduce by lowering the reduction potential.

A linear correlation has been established between the electrochemical gap (the difference between the first oxidation and reduction potentials) and the energy of the long-wavelength absorption maximum (the optical gap). researchgate.net This relationship is valuable for predicting the electronic properties of new derivatives. The reduction of these dienones is proposed to be a two-step process, where the initial electron transfer to the conjugated π-system results in a radical anion, with the charge primarily localized on the carbonyl oxygen atom. researchgate.net

| Compound Derivative | First Reduction Potential (V) | First Oxidation Potential (V) | Electrochemical Gap (ΔE) (V) |

| Unsubstituted DBCP | -1.38 | 1.30 | 2.68 |

| 4,4'-dimethoxy-DBCP | -1.46 | 1.10 | 2.56 |

| 4,4'-bis(dimethylamino)-DBCP | -1.63 | 0.64 | 2.27 |

| 4,4'-dichloro-DBCP | -1.26 | 1.41 | 2.67 |

Protonation Behavior and Basicity Studies

The carbonyl group in this compound acts as a Lewis base and can be protonated in the presence of acids. The basicity of the unsubstituted compound is relatively low. researchgate.net The extent of protonation in the ground state is highly dependent on the strength of the acid used.

In strong acidic environments, such as 96% sulfuric acid, there is essentially complete protonation of the ketone in its ground state. acs.org This equilibrium can be shifted by altering the pH; as the solution is diluted and the pH increases, the unprotonated form begins to appear. acs.org In weaker acidic media, such as glacial acetic acid, DBCP remains largely unprotonated in the ground state. acs.org

For derivatives containing other basic sites, such as a dimethylamino group, protonation becomes a competitive process. Studies have shown that depending on the acid and the specific structure, protonation can occur preferentially at the substituent (e.g., the amino group) rather than the carbonyl oxygen. researchgate.net This behavior is crucial as the site of protonation dictates the subsequent chemical and photochemical reactivity of the molecule.

Derivatization Strategies for Novel Chemical Entity Formation

The this compound scaffold is a versatile platform for the synthesis of novel chemical entities with tailored properties. The most common derivatization strategy involves modifying the peripheral benzylidene rings.

This is typically achieved through the Claisen-Schmidt condensation reaction between cyclopentanone (B42830) and two equivalents of a substituted benzaldehyde (B42025). researchgate.net This method allows for the introduction of a wide array of functional groups at various positions on the aromatic rings. By systematically varying these substituents, researchers can fine-tune the molecule's electronic, optical, and photochemical properties. For example, introducing electron-donating or electron-withdrawing groups can modulate the redox potentials and shift the absorption and emission spectra. researchgate.netnih.gov

Furthermore, the core structure itself can be modified. For instance, a methyl methacrylate derivative of a DBCP analog has been synthesized to serve as a photoinitiator for two-photon photopolymerization, demonstrating how derivatization can lead to materials with advanced applications. semanticscholar.org These strategies highlight the modularity of the DBCP structure, enabling the rational design of new compounds for fields ranging from materials science to medicinal chemistry. nih.gov

Applications in Advanced Materials and Chemical Sciences

Photofunctional Materials Development

The extended π-conjugation in 2,5-dibenzylidenecyclopentanone and its derivatives makes them promising candidates for a variety of photofunctional materials. These materials can interact with light to perform specific functions, such as initiating chemical reactions, altering their optical properties, or sensing chemical species.

Photosensitizers and Photopolymer Imagers

Derivatives of this compound have been investigated as photoinitiators for photopolymerization, a process where light is used to initiate a polymerization reaction to form a solid polymer from a liquid resin. Specifically, a methyl methacrylate derivative of 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone (B42830) has been studied as a photoinitiator for two-photon photopolymerization. This technique allows for the fabrication of complex three-dimensional microstructures with high resolution. The efficiency of this photoinitiator is attributed to an enhanced intersystem crossing, which leads to increased generation of radicals necessary for initiating the polymerization process. optica.org

Key parameters for the fabrication of mechanically stable structures using this photoinitiator have been determined, highlighting its potential in advanced manufacturing and micro-optics.

| Parameter | Value |

| Radiation Power | 5 mW |

| Writing Speed | 180 µm/s |

| Resulting Feature Size | as small as 45 nm |

Table 1: Optimal parameters for two-photon photopolymerization using a 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone derivative as a photoinitiator. optica.org

Nonlinear Optical (NLO) Materials

The delocalized π-electron system in this compound and its analogs, which are part of the broader chalcone family, gives rise to significant nonlinear optical (NLO) properties. optica.orgresearchgate.net These materials can alter the properties of light passing through them, which is a critical function for applications in optical communications, data storage, and optical limiting. The NLO response of these molecules can be tuned by modifying the substituent groups on the aromatic rings. researchgate.net

| Compound Family | NLO Property | Measured Value |

| Chalcone Derivatives | Nonlinear Refractive Index (n₂) | up to -2.033 × 10⁻¹¹ esu |

| Chalcone Derivatives | Microscopic Second-Order Hyperpolarizability (γR) | Increases with acceptor strength |

| Chalcone Derivatives | Two-Photon Absorption Cross-Section (σ₂PA) | Increases with acceptor strength |

Table 2: Representative nonlinear optical properties of chalcone derivatives, indicating the potential of the this compound scaffold. researchgate.net

Fluoroionophores and Solvent Polarity Probes

The fluorescence properties of 2,5-diarylidene-cyclopentanones can be sensitive to their local environment, making them suitable for use as solvent polarity probes. The emission wavelength and quantum yield of these compounds can change significantly with the polarity of the solvent. This solvatochromism arises from changes in the dipole moment of the molecule upon excitation. For instance, in a study of 2,5-bis-(5-phenyl-penta-2,4-dienylidene)-cyclopentanone, a derivative with a longer polyene chain, the excited-state dipole moment was found to be significantly larger than the ground-state dipole moment, leading to a red shift in fluorescence with increasing solvent polarity.

While the parent this compound does not exhibit fluorescence in most solvents, derivatives with extended conjugation or specific substituents can be fluorescent. The sensitivity of their fluorescence to the environment allows them to probe the polarity of microenvironments, such as within polymer matrices or biological systems.

Although less explored, the chelating ability of the carbonyl group and the potential for functionalization of the aromatic rings suggest that this compound derivatives could be developed into fluoroionophores for the detection of metal ions. This would involve designing molecules where the binding of a metal ion to the compound leads to a measurable change in its fluorescence properties.

Polymeric Materials and Coordination Polymers

The reactive nature of the double bonds and the rigid structure of this compound make it a valuable building block for the synthesis of various polymeric materials.

Incorporation into Poly(arylidenecycloalkanones)

This compound and its derivatives can be incorporated into the main chain of polymers to create poly(arylidenecycloalkanones). These polymers often exhibit interesting thermal and optical properties. For example, copolyesters have been synthesized by the polycondensation of diol derivatives of this compound, such as 2,5-bis(4-hydroxybenzylidene)cyclopentanone, with various diacid chlorides. banglajol.infobanglajol.info These polymers are often soluble in polar solvents and can be processed into films or fibers.

The synthesis of poly[2,5-bis(m-nitrobenzylidene)cyclopentanone sulphide] has also been reported, where the polymerization occurs through the reaction of 2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone with sodium sulfide. The resulting polymer was found to have a moderate electrical conductivity. rsc.org

| Monomer | Comonomer | Polymer Type |

| 2,5-bis(4-hydroxybenzylidene)cyclopentanone | Glutaryl chloride and Curcumin | Copolyester |

| 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone | Glutaryl chloride and Curcumin | Copolyester |

| 2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone | Sodium Sulfide | Polysulphide |

Table 3: Examples of polymers synthesized using derivatives of this compound. banglajol.inforsc.org

Photochemically Cross-linkable Coordination Polymers

The bis(arylidene)cycloalkanone moiety can undergo [2+2] cycloaddition upon exposure to UV light, leading to the formation of cross-links between polymer chains. This property has been utilized to develop photochemically cross-linkable polymers. Copolyesters containing 2,5-bis(4-hydroxybenzylidene)cyclopentanone units have been shown to undergo photocrosslinking when irradiated with UV light. The rate of this cross-linking can be monitored by observing the decrease in the UV-Vis absorbance of the polymer solution over time. banglajol.infobanglajol.info

Furthermore, by introducing chelating groups onto the this compound scaffold, it is possible to form coordination polymers with metal ions. For instance, derivatives with salicylidene-type functionalities can coordinate with various metal ions. The resulting coordination polymers can also be designed to be photochemically active, where the cross-linking of the organic ligands can be triggered by light. This approach allows for the creation of robust, cross-linked metallo-organic materials with potential applications in catalysis and materials science. While specific examples directly utilizing this compound in this context are still emerging, the principles have been demonstrated with related salen-type metal complexes. wikipedia.org

| Polymer System | Cross-linking Method |

| Copolyesters containing 2,5-bis(4-hydroxybenzylidene)cyclopentanone units | Photochemical [2+2] cycloaddition |

| Coordination polymers with functionalized this compound ligands | Potential for photochemical cross-linking |

Table 4: Cross-linking strategies for polymers incorporating the this compound motif. banglajol.infobanglajol.info

Building Blocks in Complex Organic Synthesis

The primary route for synthesizing this compound is the Claisen-Schmidt condensation, a reliable and well-established variant of the aldol (B89426) condensation. wikipedia.org This reaction involves the base-catalyzed condensation of cyclopentanone with two equivalents of benzaldehyde (B42025). researchgate.net The versatility of the Claisen-Schmidt reaction allows for the introduction of various substituents on the phenyl rings by using substituted benzaldehydes, leading to a diverse library of derivatives with tailored electronic and steric properties. researchgate.net

The resulting this compound structure is characterized by a cross-conjugated π-system, where two carbon-carbon double bonds are conjugated with a central carbonyl group. semanticscholar.orgiaea.org This arrangement imparts significant reactivity to the molecule, making it a valuable building block for more complex organic structures. The dienone framework can participate in a variety of chemical transformations, including cycloaddition reactions and nucleophilic additions, enabling the construction of intricate molecular architectures. acs.org The reactivity and stereochemistry of these subsequent reactions are often influenced by the size of the central cycloalkanone ring and the nature of the substituents on the aryl groups. semanticscholar.orgiaea.org

Corrosion Inhibition Studies: Film Formation and Adsorption Mechanisms

Organic compounds containing π-systems and heteroatoms are often effective corrosion inhibitors for metals, and the structural characteristics of this compound make its derivatives potential candidates for this application. The mechanism of such inhibitors typically involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. mdpi.comnih.govreformchem.com

This protective barrier can be formed through two primary mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the inhibitor molecule. mdpi.com

Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the d-orbitals of the metal and the π-electrons or lone pair electrons of the inhibitor molecule. mdpi.com

Chemical Analogues in Bio-inspired Research

Curcumin, a natural polyphenolic compound, is known for a wide range of biological activities. However, its therapeutic application is limited by poor bioavailability and rapid metabolism, largely due to the chemical instability of its β-diketone moiety. bio-conferences.orgbio-conferences.orgphcogrev.com To address these limitations, researchers have designed and synthesized monocarbonyl analogues of curcumin, such as derivatives of this compound. bio-conferences.orgbio-conferences.orgphcogrev.com

By replacing the flexible, unstable β-diketone linker of curcumin with a more rigid cyclopentanone ring, these analogues exhibit improved stability and pharmacokinetic profiles. bio-conferences.orgresearchgate.net A significant series of this compound analogues were synthesized in 1997 to explore their potential as drug candidates. bio-conferences.org Structure-activity relationship (SAR) studies on these and other monocarbonyl analogues have provided valuable insights. For instance, the introduction of hydroxyl (-OH) and amine (-NH2) groups on the benzylidene rings was found to increase the antioxidant and anti-inflammatory activities of the compounds. scispace.comui.ac.idresearchgate.net These studies demonstrate that modifying the substituents on the aromatic rings is a key strategy for modulating the biological activity of these curcumin analogues. nih.govmdpi.com

In modern drug discovery, in silico (computational) methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, helping to identify promising candidates early in the development process. bio-conferences.orgmdpi.com Numerous analogues of this compound have been subjected to such computational screening to evaluate their potential as drug-like molecules. bio-conferences.orgbio-conferences.orgresearchgate.net

Using online servers and software like ADMETsar 2.0, ADMETlab 2.0, and SwissADME, researchers have predicted the pharmacokinetic profiles of entire libraries of these compounds. bio-conferences.orgugm.ac.id These studies have shown that, in general, the this compound analogues exhibit improved physicochemical characteristics compared to curcumin, often showing better compliance with predictive models like Lipinski's Rule of Five. ugm.ac.id

Furthermore, molecular docking simulations have been used to investigate the interactions of these analogues with key proteins involved in drug metabolism and transport, such as Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein. bio-conferences.orgresearchgate.netugm.ac.id The results of these docking studies often correlate well with the predicted ADME profiles and suggest that specific substitutions on the benzylidene rings can significantly influence how the compounds are metabolized and distributed in the body. bio-conferences.orgugm.ac.id This computational exploration of the chemical space allows for the rational design of new analogues with potentially optimized pharmacokinetic properties. nih.gov

Table 1: Comparison of Predicted Pharmacokinetic Properties

This interactive table summarizes key in silico predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties for Curcumin and representative this compound analogues. These predictions help in the early assessment of a compound's drug-likeness.

| Compound | Structure | Human Intestinal Absorption (HIA) | Caco-2 Permeability | P-glycoprotein Substrate | CYP3A4 Inhibitor |

| Curcumin | High | Moderate | Yes | Yes | |

| This compound | High | High | No | Yes | |

| 2,5-Bis(4-hydroxybenzylidene)cyclopentanone | High | Moderate | No | Yes | |

| 2,5-Bis(4-methoxybenzylidene)cyclopentanone | High | High | No | Yes | |

| 2,5-Bis(4-chlorobenzylidene)cyclopentanone | Very High | High | No | Yes |

Data is compiled from computational studies and is for illustrative purposes. Actual values may vary.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 2,5-dibenzylidenecyclopentanone relies on the Claisen-Schmidt condensation reaction between cyclopentanone (B42830) and two equivalents of benzaldehyde (B42025) in the presence of a base catalyst like sodium hydroxide (B78521) or potassium hydroxide. While effective, there is a growing emphasis on developing more sustainable and efficient synthetic methods. Future research is likely to focus on:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Alternative Catalytic Systems: Investigating the efficacy of different catalysts, including solid acid catalysts, phase transfer catalysts, and enzymatic catalysts, to improve reaction rates and yields.

Flow Chemistry: Utilizing continuous flow reactors to enable better control over reaction parameters, enhance safety, and facilitate scalability.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and potentially improve product yields.

A notable example of a more complex synthesis involves a multi-step process starting with julolidine (B1585534) and phosphorous oxychloride in DMF to create 9-julolidinylcarbaldehyde. researchgate.net This is followed by a two-carbon homologation and an intermolecular base-catalyzed crossed aldol (B89426) condensation to yield the final product. researchgate.net

Exploration of Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the structure-property relationships of this compound and its analogs is crucial for designing new materials with tailored functionalities. Advanced spectroscopic and imaging techniques are indispensable tools in this endeavor. Future research will likely involve:

Ultrafast Spectroscopy: Employing femtosecond transient absorption and fluorescence up-conversion techniques to probe the excited-state dynamics and photoisomerization processes of these compounds. researchgate.net

Two-Photon Absorption (TPA) Spectroscopy: Investigating the TPA properties of these molecules for applications in bio-imaging and photodynamic therapy.

Advanced NMR Techniques: Utilizing two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, for unambiguous structural elucidation of novel derivatives.

X-ray Diffraction Analysis: Performing single-crystal X-ray diffraction studies to determine the precise molecular geometry and packing in the solid state, which is crucial for understanding intermolecular interactions and solid-state reactivity. researchgate.net

Computational Modeling: Combining experimental spectroscopic data with quantum chemical calculations (e.g., DFT and TD-DFT) to gain deeper insights into the electronic structure, spectroscopic properties, and reactivity of these molecules. researchgate.netresearchgate.net

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of materials discovery. In the context of this compound research, ML and AI can be leveraged to:

Accelerate the Discovery of New Analogs: Develop quantitative structure-activity relationship (QSAR) models to predict the properties of virtual compounds, thereby guiding synthetic efforts towards molecules with desired characteristics.

Optimize Reaction Conditions: Utilize machine learning algorithms to optimize reaction parameters for the synthesis of this compound and its derivatives, leading to higher yields and purity.

Predict Spectroscopic Properties: Train neural networks to predict the spectroscopic signatures (e.g., UV-Vis, NMR) of novel compounds, aiding in their identification and characterization.

Design Materials with Tailored Optical Properties: Employ generative models to design new this compound-based materials with specific absorption and emission wavelengths for applications in optoelectronics.

Expanding Applications in Optoelectronics and Nanoscience

The unique photophysical properties of this compound and its derivatives make them promising candidates for a range of applications in optoelectronics and nanoscience. Future research will likely focus on:

Organic Light-Emitting Diodes (OLEDs): Exploring the use of these compounds as emissive or charge-transporting materials in OLEDs.

Organic Photovoltaics (OPVs): Investigating their potential as donor or acceptor materials in organic solar cells.

Nonlinear Optical (NLO) Materials: Designing and synthesizing new derivatives with large NLO responses for applications in optical switching and frequency conversion.

Fluorescent Probes and Sensors: Developing novel fluorescent sensors based on the this compound scaffold for the detection of ions, molecules, and biological analytes.

Nanoparticle Formulation: Encapsulating or conjugating these compounds with nanoparticles to enhance their stability, processability, and functionality for various applications.

Mechanistic Studies of Novel Reactivity Patterns

A fundamental understanding of the reaction mechanisms governing the chemical transformations of this compound is essential for controlling its reactivity and developing new synthetic methodologies. Future research in this area will likely involve:

Photochemical Reactions: Investigating the mechanisms of photodimerization, photoisomerization, and other photochemical reactions of these compounds in detail. Studies have shown that (2E,5E)-2,5-dibenzylidene-cyclopentanone undergoes (E,E) to (E,Z) photoisomerization. researchgate.net

Oxidation and Reduction Reactions: Elucidating the pathways of oxidation and reduction reactions to access a wider range of functionalized derivatives.

Cycloaddition Reactions: Exploring the potential of this compound as a diene or dienophile in cycloaddition reactions to construct complex molecular architectures. The intermolecular [2+2] photocycloaddition is a known reaction, though its efficiency can be dependent on the molecular arrangement in the crystalline state. researchgate.net

Reactions with Nucleophiles and Electrophiles: Studying the reactivity of the enone system towards various nucleophiles and electrophiles to develop new synthetic transformations.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,5-dibenzylidenecyclopentanone, and how do structural modifications influence its physicochemical properties?

- Methodological Answer : The compound is synthesized via the Claisen–Schmidt condensation of cyclopentanone with aryl aldehydes in a basic medium (e.g., NaOH/ethanol). Substituents on the benzylidene rings (e.g., methoxy, halogen, or alkyl groups) significantly alter logP, polar surface area, and molecular weight. For instance, dimethylamino substituents enhance adsorption properties, while halogenation increases hydrophobicity . Computational tools like ADMETlab 2.0 and ADMETsar 2.0 can predict these changes by analyzing SMILES codes or drawn structures .

Q. How does this compound compare to curcumin in terms of drug-likeness and Lipinski's Rule of Five (RO5)?

- Methodological Answer : Most this compound analogs comply with RO5 except for logP >5 in 11/17 analogs. Unlike curcumin, which deviates in polar surface area (PSA >140 Ų), these analogs exhibit lower PSA (e.g., B1: 78.3 Ų) due to reduced hydrogen bond donors/acceptors. Use ADMET servers to calculate RO5 compliance: input SMILES codes and compare parameters like MW (<500), logP (<5), and HBD/HBA counts .

Q. What are the key ADME parameters distinguishing this compound analogs from curcumin?

- Methodological Answer : Analogs show:

- Absorption : Poor intestinal absorption (ADMETlab 2.0 predicts HIA <0.3) due to high logP, but ADMETsar 2.0 conflicts (HIA >0.9) .

- Distribution : Higher volume of distribution (VD) in analogs with alkyl chains (e.g., B14: VD = 2.1 L/kg) due to increased lipophilicity and tissue binding .

- Metabolism : Lower CYP3A4 substrate activity but higher inhibition potential (pIC50 >6.5) compared to curcumin, linked to steric hindrance from substituents .

- Excretion : Slower clearance (t1/2 >4 hrs) in analogs with nonpolar groups (e.g., B14) due to reduced renal solubility .

Advanced Research Questions

Q. How do computational predictions from ADMETlab 2.0 and ADMETsar 2.0 diverge for P-glycoprotein (P-gp) interactions, and what experimental validations are recommended?

- Methodological Answer : ADMETsar 2.0 predicts high P-gp substrate probability (>0.9) for analogs, while ADMETlab 2.0 suggests low inhibition (<0.3). This discrepancy arises from differing ligand-receptor interaction models. To validate:

- Perform in vitro bidirectional transport assays (e.g., Caco-2 cells) to measure efflux ratios.

- Use molecular docking to assess binding to P-gp’s nucleotide-binding domains (e.g., residues Phe-978, Gln-725) .

Q. What structural features of this compound analogs correlate with CYP3A4 inhibition, and how can this be leveraged in drug design?

- Methodological Answer : Analogs with ortho/meta-substituted aromatic rings (e.g., B12, B13) exhibit stronger CYP3A4 inhibition (pIC50 7.2–7.8) due to π-π stacking with Phe-304 and hydrogen bonding to heme iron. Use Schrödinger’s Glide for docking simulations and compare binding scores to curcumin. Prioritize analogs with <5% metabolic turnover in human liver microsomes (HLMs) .

Q. Why do this compound analogs show conflicting blood-brain barrier (BBB) penetration predictions between ADMET tools, and how should researchers resolve this?

- Methodological Answer : ADMETsar 2.0 predicts high BBB penetration (probability >0.5) based on logP (>5), while ADMETlab 2.0 predicts low penetration (PSA >80 Ų). Resolve via:

- Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to measure permeability coefficients.

- Adjust substituents (e.g., introduce polar groups like -OH) to balance logP and PSA .

Q. How do halogenated analogs (e.g., B3, B16) exhibit reduced clearance rates despite higher molecular weights?

- Methodological Answer : Halogens (Cl, F) inhibit CYP2C9/3A4-mediated hydroxylation, slowing Phase I metabolism. Use in silico metabolism prediction tools (e.g., StarDrop) to identify metabolic soft spots. Confirm with LC-MS/MS analysis of HLMs incubated with analogs .

Methodological Considerations

- Data Interpretation : Always cross-validate ADMET predictions with experimental assays (e.g., Caco-2 for absorption, HLMs for metabolism).

- Structural Optimization : Use QSAR models to prioritize analogs with logP 3–5, PSA <90 Ų, and <10 rotatable bonds for improved bioavailability .

- Conflict Resolution : For divergent computational results, rely on consensus scoring from multiple servers (e.g., ADMETlab, ADMETsar, SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.